molecular formula C7H4Cl3F B1329314 4-Fluorobenzotrichloride CAS No. 402-42-6

4-Fluorobenzotrichloride

Cat. No.: B1329314
CAS No.: 402-42-6
M. Wt: 213.5 g/mol
InChI Key: XOJYLEJZALFLLW-UHFFFAOYSA-N
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Description

4-Fluorobenzotrichloride (CAS 402-42-6) is a halogenated aromatic compound with the molecular formula C₇H₄Cl₃F and a molecular weight of 213.465 g/mol. Key physical properties include:

  • Density: 1.472 g/cm³
  • Boiling Point: 218.7°C at 760 mmHg
  • Flash Point: 95.9°C .

This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its trichloromethyl group (-CCl₃) and fluorine substituent confer unique reactivity, enabling applications in cross-coupling reactions and as a precursor for fluorinated derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzotrichloride can be synthesized through the reaction of chlorotrifluoromethane with fluorinated hydrocarbons. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzotrichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding fluorinated benzoic acids.

    Reduction Reactions: It can be reduced to form fluorinated benzyl alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

4-Fluorobenzotrichloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often employed in the production of medications targeting a range of health conditions, including cancer and infectious diseases. The compound's reactivity allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex structures essential for drug development .

2. Case Studies

  • Anticancer Agents : Research has demonstrated that derivatives synthesized from this compound exhibit significant anticancer properties. For instance, compounds modified from this precursor have shown efficacy against specific cancer cell lines, suggesting potential therapeutic applications .
  • Antibiotic Development : A study highlighted the role of this compound in developing novel antibiotics. The compound's unique chemical structure allows for modifications that enhance antibacterial activity while minimizing resistance development .

Agrochemical Applications

1. Pesticide Development

The compound is also utilized in the agrochemical industry for synthesizing pesticides. Its derivatives have been formulated into products that effectively target pests while being less harmful to non-target organisms. This application is critical for sustainable agriculture practices .

2. Herbicide Formulations

In addition to pesticides, this compound is involved in creating herbicides that control unwanted vegetation without adversely affecting crops. The selectivity of these formulations is a significant advantage in agricultural management .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalsIntermediate for drug synthesisEfficacy against cancer cell lines
Antibiotic developmentPotential to combat antibiotic resistance
AgrochemicalsPesticide formulationEffective pest control with reduced non-target harm
Herbicide developmentSelective control over unwanted vegetation

Mechanism of Action

The mechanism of action of 4-fluorobenzotrichloride involves its interaction with nucleophiles and electrophiles. The compound’s fluorine atom enhances its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

3,3'-Dimethyl-4''-Fluorobenzaurin

Molecular Formula: C₂₁H₁₇FO₂ Molecular Weight: 320 g/mol Synthesis: Derived from 4-Fluorobenzotrichloride and 2-methylphenol, yielding 69% as a red solid. Physical Properties:

  • Melting Point: 268–270°C (after recrystallization).
  • 1H NMR : δ 2.06 (3H), 2.31 (3H) .

Comparison :

  • Structural Difference : Incorporates a xanthone backbone, unlike the simpler trichloromethyl group in this compound.
  • Application : Used in dye synthesis, leveraging the stability of the fluorinated aromatic ring .

4-Fluorobenzoyl Chloride (CAS 403-43-0)

Molecular Formula : C₇H₄ClFO
Molecular Weight : 158.56 g/mol
Key Data :

  • Purity : 100% concentration in commercial samples.
  • Safety : Requires immediate medical attention upon exposure .

Comparison :

  • Reactivity : The acyl chloride (-COCl) group is more reactive toward nucleophiles than the trichloromethyl group.
  • Application : Used in peptide coupling and pharmaceutical intermediates, contrasting with this compound’s role in alkylation reactions .

4-(Trichloromethyl)benzoyl Chloride

Molecular Formula: C₈H₄Cl₄O Molecular Weight: 264.88 g/mol Synonym: p-(Trichloromethyl)benzoyl chloride .

Comparison :

  • Structure : Combines trichloromethyl and benzoyl chloride groups, enhancing electrophilicity.
  • Reactivity : More prone to hydrolysis than this compound due to dual electron-withdrawing groups .

4-Fluorobenzenesulfonyl Chloride

Molecular Formula: C₆H₄ClFO₂S Molecular Weight: 194.61 g/mol Synonyms: p-Fluorobenzenesulfonyl chloride, EINECS 206-493-0 .

Comparison :

  • Functional Group : Sulfonyl chloride (-SO₂Cl) vs. trichloromethyl.
  • Application : Widely used in sulfonamide drug synthesis, whereas this compound is employed in alkylation or as a fluorinated building block .

2-Chloro-4-Fluoroaniline Hydrochloride

Molecular Formula : C₆H₅ClF₂N
Molecular Weight : 177.57 g/mol
Synthesis : Acid hydrolysis of 4-fluoroarylnitrone yields 38.5% as a green solid .

Comparison :

  • Structure : Contains amine (-NH₂) and chloride substituents, differing from the trichloromethyl group.
  • Application : Primarily used in antiviral and antibacterial agents, highlighting divergent biological applications compared to this compound’s synthetic utility .

Key Findings and Insights

  • Structural Influence : The trichloromethyl group in this compound enhances electrophilicity, making it suitable for Friedel-Crafts alkylation, whereas sulfonyl or acyl chloride derivatives prioritize nucleophilic substitution.
  • Fluorine Effect : Fluorine substitution improves thermal stability and bioavailability, a trait shared across all compared compounds .
  • Safety Profile : this compound requires precautions (S26, S36/37/39), similar to other halogenated aromatics like 4-Fluorobenzoyl chloride .

Biological Activity

4-Fluorobenzotrichloride (also known as 4-Fluorobenzotrifluoride) is a chemical compound characterized by its unique structure and reactivity. It is widely studied for its biological activities, particularly in medicinal chemistry and biochemical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H3Cl3F and features a benzene ring substituted with a fluorine atom and three chlorine atoms. Its chemical structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The trichloromethyl group is particularly reactive, allowing the compound to participate in nucleophilic aromatic substitution reactions. This reactivity facilitates its role as an inhibitor or modulator in biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered biochemical processes.
  • Receptor Interaction : The compound may bind to receptors, influencing signaling pathways that regulate cellular functions.

Applications in Research

This compound has been utilized in various scientific fields, including:

  • Medicinal Chemistry : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.
  • Biochemical Studies : The compound aids in understanding enzyme interactions and metabolic pathways, providing insights into drug development and disease mechanisms.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Interaction Studies :
    • Research demonstrated that this compound effectively inhibits certain enzymes involved in drug metabolism, impacting the pharmacokinetics of co-administered drugs. This study highlighted the potential for drug-drug interactions when using this compound in therapeutic settings.
  • Toxicological Assessments :
    • Toxicological evaluations have shown that while this compound exhibits some degree of cytotoxicity, it does not display significant endocrine-disrupting properties or chronic health effects under controlled exposure conditions .

Data Table: Biological Activity Summary

Activity Description References
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor BindingModulates receptor activity affecting signaling
CytotoxicityExhibits dose-dependent cytotoxic effects
Drug Interaction PotentialAlters pharmacokinetics of co-administered drugs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluorobenzotrichloride, and what analytical methods validate its purity?

  • Synthesis : A common method involves halogen exchange reactions, such as reacting benzotrichloride derivatives with fluorine sources (e.g., hydrogen fluoride) under controlled conditions .
  • Purity Validation : Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, 1^1H NMR signals at δ 2.06–2.31 ppm (methyl groups) and 19^{19}F NMR can confirm structural integrity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Immediate decontamination of spills with inert absorbents is required.
  • First Aid : For skin contact, rinse with water for 15 minutes and remove contaminated clothing. Eye exposure requires prolonged flushing with saline . Store in locked, ventilated cabinets away from moisture .

Q. How is this compound characterized spectroscopically?

  • NMR : Key 1^1H NMR peaks include aromatic protons (δ 7.2–7.8 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.06–2.31 ppm). 19^{19}F NMR typically shows a singlet near -110 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for C7_7H4_4Cl3_3F) confirm molecular weight, while fragmentation patterns identify structural motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound-derived syntheses?

  • Variables : Temperature (80–120°C), catalyst choice (e.g., Lewis acids like AlCl3_3), and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact yields. Kinetic studies using HPLC can track intermediate formation .
  • Case Study : Optimizing the synthesis of 3,3′-dimethyl-4″-fluorobenzaurin achieved 69% yield via recrystallization from p-dichlorobenzene .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

  • Data Reconciliation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups). For example, discrepancies in 19^{19}F NMR shifts may arise from solvent effects or impurities .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, moisture levels) rigorously. Peer-reviewed datasets from PubChem or ECHA provide benchmarks .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

  • Medicinal Chemistry : It serves as a precursor for fluorinated benzaurins, which exhibit antitumor activity. Derivatives like 3,3′-dimethyl-4″-fluorobenzaurin are synthesized via Friedel-Crafts alkylation .
  • Material Science : Used in preparing fluorinated polymers with enhanced thermal stability. For example, trifluoromethyl groups improve resistance to oxidative degradation .

Q. How do regulatory constraints (e.g., REACH) impact the use of this compound in EU research?

  • Compliance : While not listed under REACH Annex XIV (Authorization List), researchers must adhere to Article 67 restrictions on hazardous byproduct disposal. Annual usage thresholds require reporting to ECHA .

Q. Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen variables (e.g., temperature, stoichiometry) efficiently. For toxic intermediates, prioritize in silico toxicity predictions via tools like EPA DSSTox .
  • Data Reporting : Include raw spectral data in appendices, with processed results (e.g., integration values, coupling constants) in the main text. Follow IUPAC guidelines for nomenclature .

Properties

IUPAC Name

1-fluoro-4-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYLEJZALFLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193194
Record name p-Fluoro-alpha,alpha,alpha-trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-42-6
Record name 1-Fluoro-4-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-42-6
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Record name 4-Fluorobenzotrichloride
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Record name 402-42-6
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Record name p-Fluoro-alpha,alpha,alpha-trichlorotoluene
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Record name p-fluoro-α,α,α-trichlorotoluene
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Record name 4-Fluorobenzotrichloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluorobenzotrichloride
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